molecular formula C10H14N2O3 B12112697 2-Amino-2-(2,3-dimethoxyphenyl)acetamide

2-Amino-2-(2,3-dimethoxyphenyl)acetamide

Cat. No.: B12112697
M. Wt: 210.23 g/mol
InChI Key: UHUQTTPHYYZRMH-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(2,3-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. One of the primary targets is the P2X7 purinergic receptor, which plays a role in the regulation of inflammatory responses. By antagonizing this receptor, the compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and reduce inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring and its ability to interact with the P2X7 receptor. This makes it a valuable compound for studying the role of this receptor in various physiological and pathological processes.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-2-(2,3-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H2,12,13)

InChI Key

UHUQTTPHYYZRMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)N)N

Origin of Product

United States

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